2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid
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Overview
Description
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid is a complex organic compound with the molecular formula C12H19NO8 and a molecular weight of 305.28 g/mol It is often used as a reagent in the synthesis of straight-chain hydroxamates, which are compounds that act as inhibitors of Human Histone Deacetylase (HDAC) and have the potential to treat cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid is derived from Methyl 6-Aminohexanoate Hydrochloride. The synthesis involves the reaction of Methyl 6-Aminohexanoate Hydrochloride with other reagents under specific conditions to form the desired compound . The reaction conditions typically include controlled temperature and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through crystallization or chromatography to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of hydroxamates and other organic compounds.
Biology: Acts as an inhibitor of Human Histone Deacetylase (HDAC), which is involved in gene expression and regulation.
Medicine: Potential therapeutic agent for treating cancer due to its HDAC inhibitory properties.
Industry: Used in the production of various bioactive molecules and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid involves its interaction with molecular targets such as Human Histone Deacetylase (HDAC). By inhibiting HDAC, the compound can alter gene expression and regulation, leading to potential therapeutic effects in cancer treatment . The pathways involved include the modulation of chromatin structure and the regulation of transcription factors.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-Aminohexanoate Hydrochloride: A precursor in the synthesis of 2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid.
Straight-chain Hydroxamates: Compounds with similar HDAC inhibitory properties.
Other HDAC Inhibitors: Compounds that inhibit Human Histone Deacetylase and have potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer its HDAC inhibitory properties. Its ability to act as a reagent in the synthesis of hydroxamates and its potential therapeutic applications in cancer treatment make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C12H19NO8 |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
2-[2-(5-carboxypentylamino)-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C12H19NO8/c14-8(13-5-3-1-2-4-9(15)16)6-12(21,11(19)20)7-10(17)18/h21H,1-7H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
RBTFEUGRKODLQB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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